molecular formula C18H17N3O2S B2568702 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034422-89-2

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2568702
CAS No.: 2034422-89-2
M. Wt: 339.41
InChI Key: LMHWUHAWLPKVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a pyrazinylmethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with ethylamine to form N-ethylbenzamide.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

    Attachment of the Pyrazinylmethyl Group: The pyrazinylmethyl group can be attached through a coupling reaction between a pyrazine derivative and the benzamide core, often using a base such as sodium hydride.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then coupled to the pyrazinylmethyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyrazine ring can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and pyrazinylmethyl groups can play a crucial role in binding to the target site, while the furan ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(ethylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

2-(ethylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of its ethylthio group, pyrazinylmethyl group, and furan ring, which together confer specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-24-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWUHAWLPKVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.